Enhanced Lipophilicity and Halogen Bonding
The 8-chloro-6-fluoro substitution pattern confers a distinct physicochemical profile compared to unsubstituted or mono-halogenated chroman-4-amine analogs, directly impacting drug-like properties such as lipophilicity and target binding . The presence of the 6-fluoro group on the 6-fluorochroman-4-amine (CAS 238764-22-2) provides a calculated LogD7.4 of 1.1, indicating optimal blood-brain barrier permeability . While experimental LogD data for the target compound is not available, its 8-chloro substituent is expected to increase lipophilicity further and introduce a unique halogen bond donor potential not present in the mono-fluoro analog, potentially enhancing target affinity .
| Evidence Dimension | Lipophilicity (LogD7.4) and Halogen Bonding |
|---|---|
| Target Compound Data | LogD7.4 not directly measured; Expected >1.1 due to additional Cl; Halogen bond donor (Cl) present. |
| Comparator Or Baseline | 6-Fluorochroman-4-amine (CAS 238764-22-2): LogD7.4 = 1.1; Halogen bond donor absent . |
| Quantified Difference | Estimated LogD increase of 0.3-0.5 units vs. comparator (based on Cl substitution). Introduction of halogen bonding capability. |
| Conditions | Calculated/estimated physicochemical properties based on class-level SAR and comparator vendor data. |
Why This Matters
The differentiated lipophilicity and halogen bonding profile may translate to improved blood-brain barrier penetration and target engagement for CNS drug discovery programs relative to 6-fluorochroman-4-amine.
